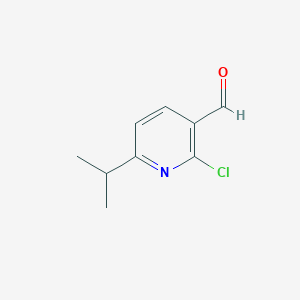

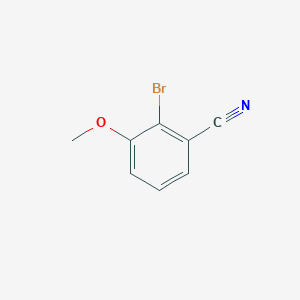

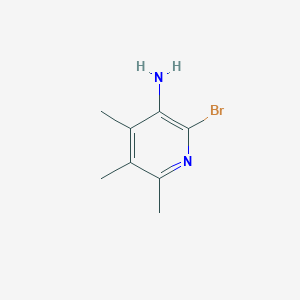

1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

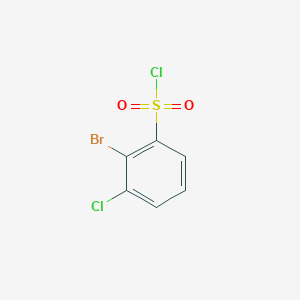

“1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a chemical compound with the molecular formula C8H8BrN3O . It is related to a class of compounds known as 1,2,4-triazoles, which have been studied for their potential chemopreventive and chemotherapeutic effects on cancer .

Synthesis Analysis

This compound can be synthesized using 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a key intermediate . A series of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives were synthesized in a step-efficient process .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a basic nucleus of different heterocyclic compounds with various biological applications .Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Organic Chemistry

1,4-Dihydropyridines, including structures similar to 1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, have been extensively studied for their synthetic utility and biological applications. These compounds are pivotal in synthetic organic chemistry, serving as precursors for the synthesis of complex organic molecules. A review by Sohal (2021) discusses the various methodologies adopted for the synthesis of 1,4-DHPs via multi-component reactions, particularly highlighting the Hantzsch Condensation reaction. This synthesis approach's atom economy and environmental benignity make it a valuable tool for preparing bioactive 1,4-DHPs and other biologically active compounds by comparing their structure-activity relationships (SARs) (Sohal, 2021).

Role in Biological Systems

The significance of nitrogen-containing heterocyclic compounds extends beyond synthetic applications into biological systems. For example, compounds with a 1,4-dihydropyridine core are known for their biological activity, including their roles in medicinal chemistry as modulators of biological targets. The comprehensive review of the therapeutic potential of 1,3,4-oxadiazole tailored compounds by Verma et al. (2019) highlights the versatility of nitrogen-containing heterocycles in eliciting a wide range of bioactivities due to their effective binding with different enzymes and receptors. This suggests that derivatives of 1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile could also exhibit significant biological activities, warranting further investigation (Verma et al., 2019).

Environmental and Catalytic Applications

The application of nitrogen-containing heterocycles extends to environmental and catalytic fields as well. For instance, the catalytic synthesis of polyoxymethylene dimethyl ethers, involving oxygenated compounds like those derived from dihydropyridine structures, demonstrates the potential of these compounds in producing environmentally friendly fuels and chemicals. Baranowski, Bahmanpour, and Kröcher (2017) discuss the catalytic processes involved in synthesizing these ethers, indicating the environmental benefits of using such catalysts and processes in reducing hazardous emissions (Baranowski et al., 2017).

Eigenschaften

IUPAC Name |

1-amino-5-bromo-4,6-dimethyl-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c1-4-6(3-10)8(13)12(11)5(2)7(4)9/h11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALFUEIFGWFPDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=C1Br)C)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1380797.png)

![1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine](/img/structure/B1380809.png)

![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)